4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol
Overview
Description
4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol is an organic compound with the molecular formula C22H19ClO It is a derivative of phenol and contains a chlorinated diphenylbutenyl group
Biochemical Analysis
Biochemical Properties
4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with estrogen receptors, influencing their activity. This interaction can modulate the expression of estrogen-responsive genes, impacting cellular functions and processes . Additionally, this compound can inhibit certain enzymes, altering metabolic pathways and biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with estrogen receptors can lead to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can affect the activity of various signaling molecules, thereby modulating pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to estrogen receptors, leading to conformational changes that either activate or inhibit the receptor’s activity . This binding can result in the recruitment of coactivators or corepressors, influencing gene transcription. Additionally, this compound can inhibit enzymes involved in metabolic pathways, altering the flux of metabolites and impacting cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol typically involves the reaction of 4-chlorobenzophenone with phenol under specific conditions. One method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is heated to a specific temperature to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating or acylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of ethers, esters, or other functionalized derivatives .
Scientific Research Applications
4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent or its effects on cellular processes.
Medicine: Research explores its potential use in drug development, particularly in targeting specific molecular pathways or receptors.
Industry: It is utilized in the development of new materials, coatings, and other industrial applications
Mechanism of Action
The mechanism of action of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-1,2-diphenylbut-1-en-1-yl)phenol
- 4-(4-Fluoro-1,2-diphenylbut-1-en-1-yl)phenol
- 4-(4-Methyl-1,2-diphenylbut-1-en-1-yl)phenol
Uniqueness
4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine substituent can affect the compound’s electronic properties, making it distinct from its brominated, fluorinated, or methylated analogs .
Properties
IUPAC Name |
4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJJMOFPSHKFE-QURGRASLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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